

Alafosfalin: Core Properties & Mechanism of Action

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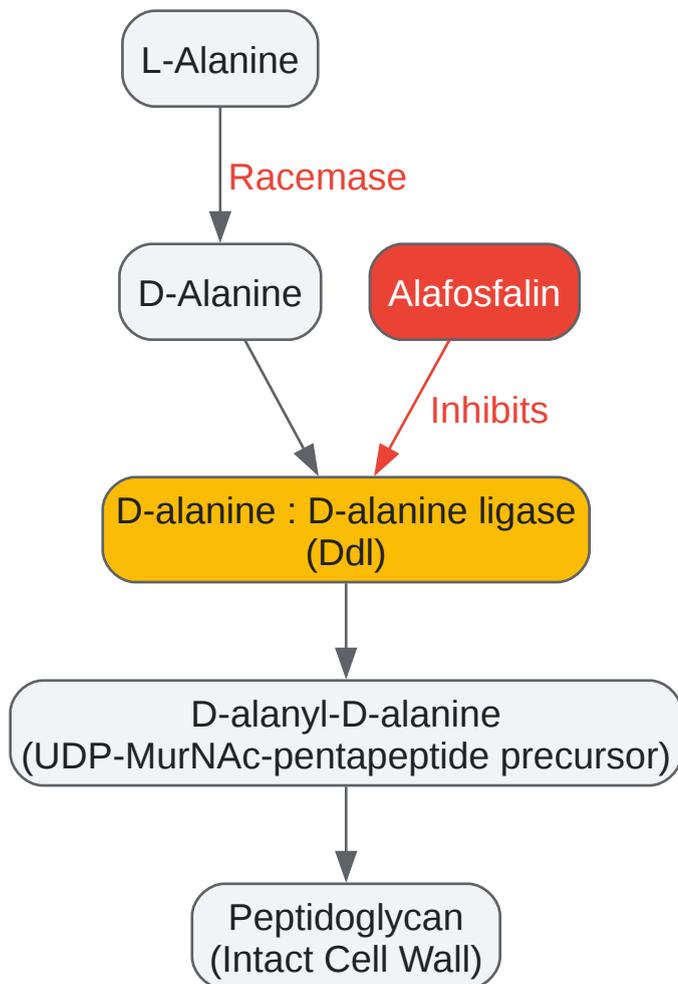
Compound Focus: Alafosfalin

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Alafosfalin is a synthetic antibacterial phosphonodipeptide that incorporates a hydrolytically stable carbon-phosphorus (C-P) bond, mimicking the structure of the bacterial cell wall precursor alanyl-alanine [1] [2]. Its mechanism of action involves competitive inhibition of the D-alanine:D-alanine ligase (Ddl) enzyme. This blockade prevents the formation of the D-alanyl-D-alanine dipeptide, an essential component of the peptidoglycan precursor UDP-N-acetylmuramyl-pentapeptide. Consequently, bacterial cell wall synthesis is disrupted, leading to cell lysis and death [1] [2]. The following diagram illustrates this pathway and the drug's mechanism.



Alafosfalin inhibits the bacterial cell wall synthesis pathway.

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Pharmacokinetics & Antimicrobial Activity

Pharmacokinetic Profile

Early studies in rats, baboons, and humans characterized the absorption, distribution, and elimination of **alafosfalin** [1]. The table below summarizes these key parameters.

Parameter	Rat	Baboon	Human
Plasma Half-life	~20 minutes	~1 hour	~1 hour
Peak Plasma Time (IM/SC)	15-20 minutes	15-20 minutes	15-20 minutes
Oral Absorption	Well absorbed, but extensive first-pass metabolism	Well absorbed, but extensive first-pass metabolism	Well absorbed; first-pass metabolism less marked than in animals
Primary Elimination Route	Renal	Renal	Renal
Tissue Distribution	High in most tissues and inflammatory exudates; low in brain	High in most tissues and inflammatory exudates; low in brain	High in most tissues and inflammatory exudates; low in brain

Key Findings from Pharmacokinetic Studies:

- **Dosing and Efficacy:** Administration of a 200-mg intramuscular or 500-mg oral dose in humans produced plasma and urine concentrations of the intact dipeptide that exceeded the *in vitro* Minimal Inhibitory Concentration (MIC) for many pathogenic organisms [1].
- **Synergistic Potential:** The pharmacokinetic profile of **alafosfalin** (rapid absorption and ~1 hour half-life) was noted to be similar to that of many β -lactam antibiotics, suggesting the potential for synergistic combinations in clinical use [1].

Antibacterial and Fungicidal Activity

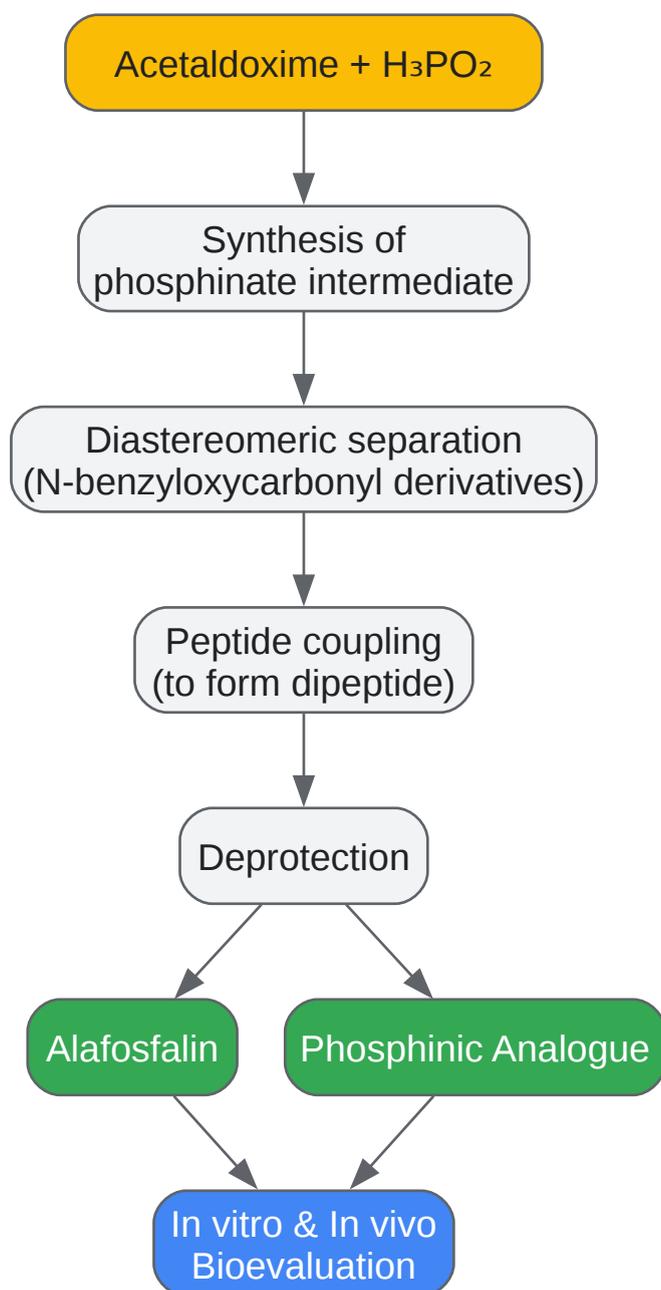
Research has demonstrated the activity of **alafosfalin** against a range of pathogens.

Activity / Organism	Quantitative Measure (ID ₅₀ / MSC)	Notes / Context
Gram-negative bacteria [2]	ID ₅₀ : 0.1 - 4 $\mu\text{g}/\text{cm}^3$	ID ₅₀ is the dose causing 50% inhibition.

Activity / Organism	Quantitative Measure (ID ₅₀ / MSC)	Notes / Context
Fungicidal Activity (<i>Magnaporthe grisea</i>) [2]	MSC: 5 µg/cm ³	MSC is the Minimum Suppressing Concentration for inhibiting mycelium pigmentation.
Phosphinic Analogue (<i>Magnaporthe grisea</i>) [2]	MSC: 1 µg/cm ³	The phosphinic analogue showed higher fungicidal activity than alafosfalin itself.

Synthesis and Development of Analogues

A 2008 study detailed a more efficient synthesis method for **alafosfalin** and its phosphinic analogue, reducing the number of stages required. A key step involved utilizing a readily accessible phosphinate intermediate derived from acetaldoxime and hypophosphorous acid (H₃PO₂) [2]. The experimental workflow for this synthesis and subsequent bioevaluation is outlined below.



Workflow for synthesis and bioevaluation of alafosfalin analogues.

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Key Experimental Insights:

- **Diastereomeric Separation:** The separation of diastereomeric N-benzyloxycarbonyl derivatives during synthesis was crucial for obtaining pure and highly active final analogues [2].
- **Condition-Dependent Activity:** The phosphinic analogue lost its fungicidal activity under full broth conditions, likely due to competition with environmental amino acids. In contrast, **alafosfalin**

(dipeptide 2) maintained its activity, highlighting the importance of the transport system for its efficacy [2].

Research Applications and Modern Context

The concept of peptide-based transport for antibacterial agents, exemplified by **alafosfalin**, remains relevant.

- **Infection Imaging:** **Alafosfalin**'s ability to be transported into bacterial cells has been exploited in diagnostic development. For instance, ^{99m}Tc-**alafosfalin** has been studied as a radiopharmaceutical for specifically imaging bacterial infections [3].
- **Continued Scientific Interest:** The presence of **alafosfalin** in recent research, such as the 2025 study on radioiodinated oseltamivir phosphate where it is cited as a benchmark for infection imaging agents, indicates its enduring value as a reference compound in the field [3].

Information Gaps and Research Opportunities

This review is based on available search results, which has some limitations. The foundational pharmacokinetic and mechanism-of-action data primarily comes from 1979, and modern, detailed experimental protocols for all key experiments are not available in the accessed excerpts. Full text of the articles may contain more granular methodology.

Future research could focus on leveraging modern synthetic and analytical techniques to develop new generations of phosphonopeptides, exploring their synergy with contemporary antibiotics, and further developing their application in diagnostic imaging.

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References

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